

# Physicochemical characteristics of 6-Chloro-1H-indazole-3-carbaldehyde

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## Compound of Interest

Compound Name: 6-Chloro-1H-indazole-3-carbaldehyde

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An In-depth Technical Guide to **6-Chloro-1H-indazole-3-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**6-Chloro-1H-indazole-3-carbaldehyde** is a heterocyclic aromatic aldehyde that serves as a pivotal intermediate in the fields of medicinal chemistry and organic synthesis. The indazole scaffold is a well-recognized "pharmacophore," a structural feature common in many biologically active compounds, including several approved drugs for oncology.[1] This is largely because the indazole ring system is a bioisostere of indole, allowing it to interact with a wide range of biological targets, notably protein kinases.[2]

The presence of a reactive aldehyde group at the 3-position and a chloro-substituent at the 6-position makes this molecule a versatile building block. The aldehyde provides a synthetic handle for diversification through reactions like condensation, oxidation, reduction, and Wittig-type reactions. The chloro group modifies the electronic properties of the indazole ring and can serve as a site for further cross-coupling reactions. This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic data, synthesis, reactivity, and analytical methodologies for **6-Chloro-1H-indazole-3-carbaldehyde**, offering field-proven insights for its application in research and drug development.

## Physicochemical Characteristics

The fundamental physical and chemical properties of **6-Chloro-1H-indazole-3-carbaldehyde** are summarized below. These properties are critical for determining appropriate solvents, storage conditions, and reaction parameters. The predicted values are derived from computational models and provide reliable estimates for experimental design.

Property	Value	Source
IUPAC Name	6-chloro-1H-indazole-3-carbaldehyde	N/A
CAS Number	885521-37-9	[3][4]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> ClN <sub>2</sub> O	[3][5][6]
Molecular Weight	180.59 g/mol	[3][6][7]
Appearance	Red to reddish-brown solid	[3][8]
Boiling Point	391.7 ± 22.0 °C (Predicted)	[3][8]
Density	1.521 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3][8]
pKa	10.86 ± 0.40 (Predicted)	[3][8]

## Spectroscopic and Analytical Data

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of **6-Chloro-1H-indazole-3-carbaldehyde**. Below is a summary of expected data from key analytical techniques, based on analyses of closely related analogs.[2][9]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents like DMSO-d<sub>6</sub>.

- <sup>1</sup>H NMR (Proton NMR):** The proton spectrum is expected to show distinct signals for the aldehyde proton, the N-H proton, and the three aromatic protons on the bicyclic ring. The aldehyde proton signal is characteristically downfield.

- $^{13}\text{C}$  NMR (Carbon NMR): The carbon spectrum will show eight distinct signals, including a signal for the carbonyl carbon of the aldehyde group at a significantly downfield chemical shift.

Table 2: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data (in DMSO- $\text{d}_6$ )

Assignment	Predicted <sup>1</sup> H Chemical Shift (δ) ppm	Predicted <sup>13</sup> C Chemical Shift (δ) ppm	Rationale / Notes
Aldehyde (-CHO)	~10.1	~185.0	<b>The aldehyde proton and carbon are highly deshielded. Analogous to 6-nitro-1H-indazole-3-carbaldehyde.[2]</b>
N-H	~14.0 (broad)	N/A	The acidic N-H proton of the indazole ring typically appears as a broad singlet at a very low field.
C3-Carbon	N/A	~138.0	Carbon to which the aldehyde is attached.
C4-H / C4	~8.1	~123.0	Aromatic proton adjacent to the fused ring junction. Data inferred from similar 6-chloro-indazoles.[9]
C5-H / C5	~7.4	~122.0	Aromatic proton ortho to the chlorine atom. [9]
C6-Carbon	N/A	~130.0	Carbon bearing the chloro-substituent.
C7-H / C7	~7.8	~112.0	Aromatic proton between the chlorine and the N-H group.[9]
C3a (bridgehead)	N/A	~124.0	Fused ring carbon.

| C7a (bridgehead) | N/A | ~141.0 | Fused ring carbon adjacent to the N-H. |

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula. Under Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule will produce a distinct molecular ion peak.

- Expected  $[M+H]^+$ : 181.0166 (for  $C_8H_6ClN_2O^+$ )
- Isotopic Pattern: A characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio will be observed due to the presence of the chlorine atom ( $^{35}Cl$  and  $^{37}Cl$ ).

## Infrared (IR) Spectroscopy

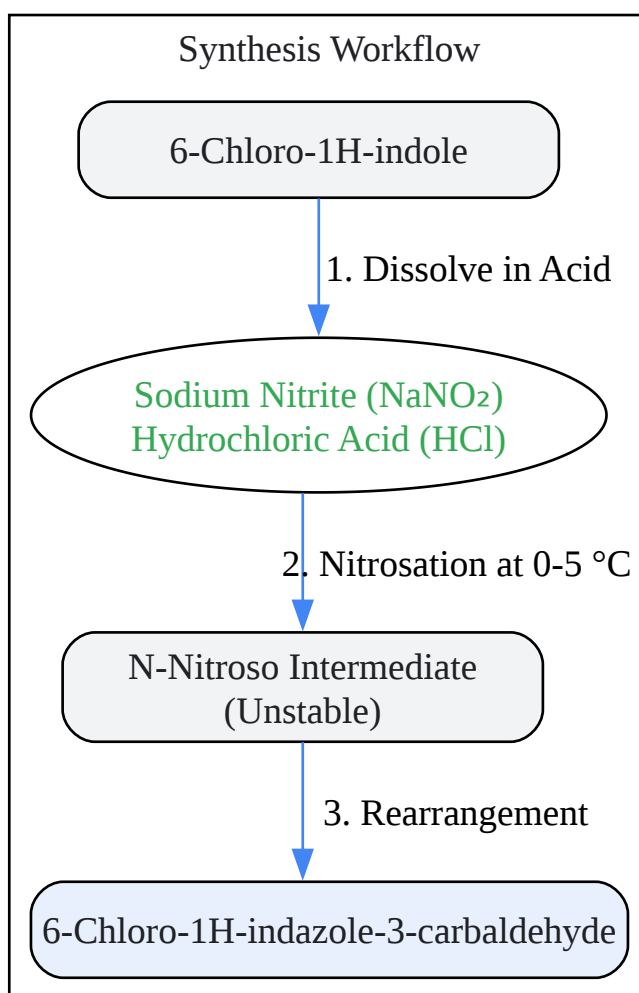
IR spectroscopy is used to identify the key functional groups present in the molecule.

- N-H Stretch: A broad absorption band around 3200-3400  $cm^{-1}$ .
- C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700  $cm^{-1}$ .
- C=C and C=N Stretches (Aromatic): Multiple sharp absorptions in the 1450-1600  $cm^{-1}$  region.
- C-Cl Stretch: An absorption in the 1000-1100  $cm^{-1}$  region.

## Synthesis and Reactivity

### Synthesis Workflow

A robust and general method for synthesizing 1H-indazole-3-carboxaldehydes is through the nitrosation of the corresponding indole derivative, followed by rearrangement.<sup>[10]</sup> This approach avoids harsh conditions and is often high-yielding.



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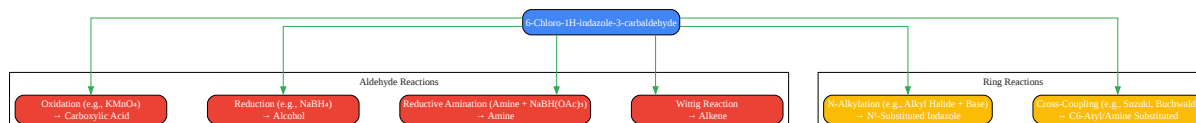
Caption: General synthesis workflow for **6-Chloro-1H-indazole-3-carbaldehyde**.

Causality Behind Experimental Choices: The nitrosation of indoles is an effective pathway to indazole-3-carboxaldehydes.[10] Using sodium nitrite in an acidic medium generates nitrous acid in situ, which acts as the electrophile. The reaction is performed at low temperatures (0-5 °C) because the N-nitroso intermediate is often unstable. The subsequent acid-catalyzed rearrangement yields the thermodynamically stable indazole ring system. This method is often preferred for its operational simplicity and the availability of starting materials.

## Chemical Reactivity

The utility of **6-Chloro-1H-indazole-3-carbaldehyde** as a synthetic intermediate stems from the reactivity of its functional groups. Understanding these reactive sites is key to designing

synthetic routes for novel drug candidates.



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Caption: Potential reactivity pathways for **6-Chloro-1H-indazole-3-carbaldehyde**.

## Analytical Protocols for Quality Control

Ensuring the purity and identity of starting materials is a non-negotiable aspect of drug development. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard, self-validating systems for this purpose.

### Protocol: Purity Determination by HPLC-UV

This protocol provides a reliable method for routine purity assessment.

- **Sample Preparation:** Prepare a stock solution of 1 mg/mL **6-Chloro-1H-indazole-3-carbaldehyde** in acetonitrile. Dilute to a working concentration of ~20 µg/mL with the mobile phase.
- **Chromatographic Conditions:**
  - **Column:** C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  - **Mobile Phase:** Isocratic elution with 60% acetonitrile and 40% water containing 0.1% formic acid.

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV detector at 254 nm.
- Injection Volume: 10 µL.
- Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram. The protocol is validated by the sharpness and symmetry of the peak for the pure standard.

This protocol is adapted from established methods for the analysis of similar nitroaromatic compounds, which are known to be robust and reliable.[\[11\]](#)

## Applications in Medicinal Chemistry

The indazole core is a privileged scaffold in modern drug discovery, particularly for the development of protein kinase inhibitors.[\[1\]](#) Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of cancer.

**6-Chloro-1H-indazole-3-carbaldehyde** serves as a key building block for creating libraries of novel indazole-based compounds. For instance, derivatives of the closely related 3-chloro-6-nitro-1H-indazole have been synthesized and shown to possess potent antileishmanial activity, demonstrating the therapeutic potential of this scaffold.[\[12\]](#) The aldehyde functionality allows for the strategic introduction of various side chains and functional groups designed to optimize binding affinity, selectivity, and pharmacokinetic properties for a given biological target.

## Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical intermediate.

- Hazard Classification (GHS):[\[3\]](#)
  - H302: Harmful if swallowed.
  - H315: Causes skin irritation.



- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- Safe Handling:
  - Use only in a well-ventilated area, preferably a chemical fume hood.[13]
  - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]
  - Avoid breathing dust, fumes, or vapors.[13]
  - Wash hands thoroughly after handling.[14]
- Storage:
  - Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3][8]
  - Keep in a cool, dry place, refrigerated at 2-8 °C for long-term stability.[3][8]

## Conclusion

**6-Chloro-1H-indazole-3-carbaldehyde** is a high-value chemical intermediate with significant potential in drug discovery and organic synthesis. Its well-defined physicochemical properties, predictable reactivity, and the biological relevance of its core indazole structure make it an attractive starting point for the development of novel therapeutics. This guide provides the foundational technical knowledge required for researchers to confidently and effectively utilize this compound in their synthetic and medicinal chemistry programs.

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### Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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